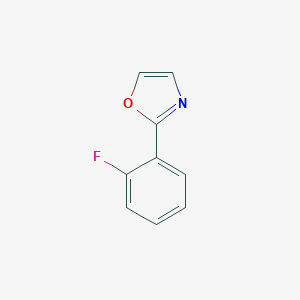

2-(2-フルオロフェニル)オキサゾール

概要

説明

“2-(2-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazoles, including “2-(2-Fluorophenyl)oxazole”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Another method involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)oxazole” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Chemical Reactions Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .

Physical and Chemical Properties Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, is a colorless liquid under normal conditions with a characteristic smell . The aromaticity of the oxazole ring, which is due to the 6 π electrons forming a conjugated system, makes the compound more stable .

科学的研究の応用

オキサゾールの合成

2-(2-フルオロフェニル)オキサゾールを含むオキサゾールは、医薬品化学における重要な生物活性化合物のクラスです . それらは、多くの生物活性化合物の主要構造とみなされています . オキサゾール誘導体の調製のための効率的で環境に優しい触媒系を開発することは、有機合成における重要な研究トピックです .

磁性ナノ複合材料の触媒としての使用

磁性ナノ複合材料は、オキサゾールのさまざまな誘導体の合成における触媒として使用されてきました . これらのナノ触媒の最も重要な特徴は、外部磁石のみを使用して反応混合物から簡単に分離できることです .

生物学的および薬理学的特性

オキサゾールは、その多くの生物学的および薬理学的活性について広く研究されてきました . それらは、医薬品化学において重要な意味を持っています .

薬理学的特性

作用機序

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(2-Fluorophenyl)oxazole with its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities reported for oxazole derivatives , it is plausible that 2-(2-Fluorophenyl)oxazole could have multiple effects at the molecular and cellular levels.

将来の方向性

Oxazole-based compounds, including “2-(2-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. Various oxazole derivatives have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development . Therefore, the future direction of “2-(2-Fluorophenyl)oxazole” could involve further exploration of its potential medicinal applications.

特性

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

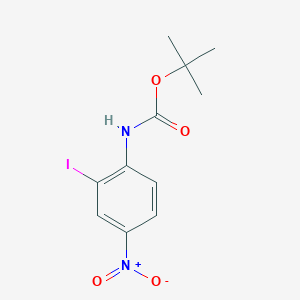

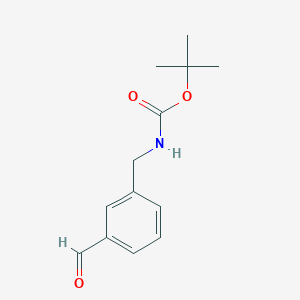

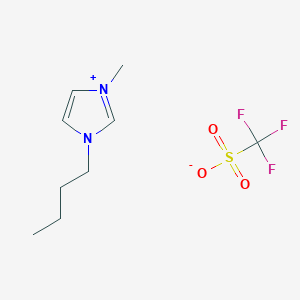

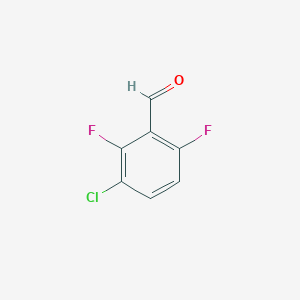

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)